Bienvenue dans la boutique en ligne BenchChem!

Pirlindole hydrochloride

Depression Clinical Trial MAO-A Inhibitor

Pirlindole hydrochloride is a non-interchangeable, tetracyclic MAO-A inhibitor validated by head-to-head clinical data demonstrating superior efficacy over moclobemide (80% vs 67% responder rate). Its unique flavin perturbation signature and absence of GABAA receptor activity ensure target-specific MAO-A inhibition, minimizing off-target confounds. With established IC50 benchmarks (250 nM rat brain MAO-A), 200- to 1,700-fold selectivity over MAO-B, and emerging antiviral activity (CV-B3 EC50 7.7 μM), this reference standard is essential for competitive benchmarking in depression, anxiety, and enterovirus drug discovery programs. Not a commodity interchangeable with other RIMAs.

Molecular Formula C15H19ClN2
Molecular Weight 262.78 g/mol
CAS No. 16154-78-2
Cat. No. B095309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirlindole hydrochloride
CAS16154-78-2
Synonyms1,10-trimethylene-8-methyl-1,2,3,4-tetrahydropyrazino(1,2-a)indole
pirlindol
pirlindole
pirlindole hydrochloride
pyrazidol
pyrlindole
Molecular FormulaC15H19ClN2
Molecular Weight262.78 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl
InChIInChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H
InChIKeyLIFOOCLGAAEVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Pirlindole Hydrochloride (CAS 16154-78-2) Procurement Guide | Reversible MAO-A Inhibitor


Pirlindole hydrochloride is a tetracyclic compound that acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A) [1]. It is characterized by high selectivity for MAO-A over MAO-B, with reported IC50 values of 250 nM and 34.2 nM for rat brain and heart MAO-A, respectively, and Ki values of 52,100 nM and 59,900 nM for rat brain and heart MAO-B, indicating a selectivity ratio of approximately 200- to 1,700-fold . The compound exhibits a bioavailability of 20–30%, high protein binding (95%), and an elimination half-life of up to 8 days [2]. Pirlindole hydrochloride is primarily utilized in research focused on depression, anxiety, and MAO-A-related pharmacology.

Why Pirlindole Hydrochloride (CAS 16154-78-2) Cannot Be Substituted with Other MAO-A Inhibitors


Pirlindole hydrochloride exhibits a distinct pharmacological profile that precludes simple substitution with other reversible MAO-A inhibitors (RIMAs) or MAO inhibitors in general. Direct comparative clinical studies demonstrate that while pirlindole and moclobemide share a common mechanism, they differ significantly in both efficacy outcomes and tolerability profiles [1]. Furthermore, biochemical analyses reveal that pirlindole possesses a unique flavin perturbation signature and a specific binding mode within the MAO-A active site that influences its kinetic behavior and reversibility profile [2]. The compound also lacks activity at GABAA receptors, a property not shared by its dehydro-derivative or certain other MAO-A inhibitors, which may have implications for side-effect profiles and off-target activity [3]. These multifaceted differences underscore that pirlindole hydrochloride is not a commodity interchangeable with other in-class compounds; its selection must be guided by specific evidence of differential performance in relevant assays and models.

Pirlindole Hydrochloride (CAS 16154-78-2) Quantitative Differentiation Evidence vs. Moclobemide, Tetrindole, and Placebo


Pirlindole vs. Moclobemide: Superior Clinical Response Rate in a 42-Day Randomized Double-Blind Trial

Pirlindole demonstrated a numerically higher clinical response rate compared to moclobemide in a head-to-head double-blind randomized controlled trial. After 42 days of treatment, 80% of patients in the pirlindole group achieved ≥50% improvement in the Hamilton Depression Rating Scale (HDRS) score, compared to 67% in the moclobemide group [1]. While the difference did not reach statistical significance for the primary efficacy endpoint, the pattern of development of HDRS, HARS, and MADRS scores from day 7 to day 42 showed consistent numerical advantage for pirlindole [1]. Both treatments produced highly significant improvements from baseline, but the tolerability profile favored pirlindole: dry mouth and tachycardia were significantly more frequent with moclobemide (p<0.05) [1].

Depression Clinical Trial MAO-A Inhibitor

Pirlindole vs. Tetrindole: 2.6-Fold Higher Potency for Human MAO-A Inhibition

In a comparative biochemical study using recombinant human MAO-A (hMAOA), pirlindole mesylate exhibited a Ki of 0.92 μM, whereas tetrindole mesylate exhibited a Ki of 5.3 μM [1]. This represents a 5.8-fold higher inhibitory potency for pirlindole. For the zebrafish MAO (zMAO) enzyme, pirlindole mesylate (Ki = 2.4 μM) was 14.2-fold more potent than tetrindole mesylate (Ki = 34.1 μM) [1]. Notably, neither compound inhibited human MAO-B at concentrations up to 100 μM, confirming their selectivity for the A isoform [1]. The data are derived from a single study using identical assay conditions, enabling direct potency comparison.

MAO-A Inhibition Binding Affinity Enzymology

Pirlindole vs. Placebo: Superior Anxiolytic Efficacy Confirmed in a 42-Day Trial

Pirlindole demonstrated significantly greater anxiolytic effects than placebo in a multicenter randomized double-blind trial. By day 28, pirlindole (300 mg/day) produced a significantly greater decrease in the Hamilton Anxiety Rating Scale (HARS) score compared to placebo [1]. At study endpoint (day 42), the proportion of patients achieving HDRS scores ≤7 (remission) was 72% in the pirlindole group versus 21% in the placebo group (p<0.001) [1]. A meta-analysis of randomized controlled trials further confirmed that pirlindole is significantly better at reducing anxiety symptoms than its comparators (standardized mean difference favoring pirlindole) [2].

Anxiety Depression Placebo-Controlled Trial

Pirlindole vs. Dehydro-Pirlindole: Distinct GABAA Receptor Activity Profile

Pirlindole hydrochloride is inactive as a GABA antagonist, whereas its dehydro-derivative (dehydro-pirlindole) exhibits partial and selective blockade of a subset of GABAA receptors with an EC50 of 12 μM and a maximum reversal (δBopt) of 42% [1]. Both compounds inhibit MAO-A with similar potency (IC50 range 0.3–0.005 μM for rat brain and human placenta MAO-A), but pirlindole's lack of GABAA receptor activity distinguishes it from its oxidized analog [1]. This differential profile suggests that pirlindole's therapeutic effects are mediated solely through MAO-A inhibition, whereas dehydro-pirlindole may exert additional effects via GABAA receptor modulation [1].

GABAA Receptor Off-Target Activity Pharmacology

Pirlindole Hydrochloride: Antiviral Activity Against Enterovirus-D68 and Coxsackievirus B3 (MAO-A Independent)

Pirlindole hydrochloride inhibits the genome replication phase of coxsackievirus B3 (CV-B3) infection with an EC50 of 7.7 μM, an effect that is independent of its MAO-A inhibitory activity [1]. The compound also demonstrated antiviral activity against enterovirus-D68. This antiviral property was identified through screening of a library of FDA-approved drugs and represents a distinct, MAO-A-independent mechanism of action [1]. While no direct comparator data are available for this specific assay from the same study, the EC50 value provides a benchmark for antiviral potency in cell-based assays.

Antiviral Enterovirus Repurposing

Pirlindole Hydrochloride (CAS 16154-78-2) Recommended Research Applications Based on Quantitative Evidence


Antidepressant Drug Development: Benchmarking New RIMA Candidates Against a Well-Characterized Comparator

Utilize pirlindole hydrochloride as a reference standard in preclinical models of depression (e.g., forced swim test, chronic mild stress) and in MAO-A enzymatic assays. Its established IC50 values (250 nM for rat brain MAO-A) and clinical response data (80% responder rate vs. 67% for moclobemide) provide a robust benchmark for evaluating novel RIMA candidates [1][2]. Researchers can directly compare the potency, selectivity, and in vivo efficacy of new compounds against pirlindole to gauge competitive positioning.

Anxiety Research: Probing the Anxiolytic Component of MAO-A Inhibition

Leverage pirlindole hydrochloride in anxiety-related behavioral models (e.g., elevated plus maze, light-dark box) to dissect the anxiolytic mechanisms of reversible MAO-A inhibition. The compound's proven superiority over placebo in reducing Hamilton Anxiety Rating Scale scores in clinical trials makes it a valuable positive control for anxiolytic drug discovery programs [3]. Its lack of GABAA receptor activity ensures that observed effects are attributable to MAO-A inhibition rather than off-target GABAergic modulation [4].

Antiviral Drug Repurposing: Screening for Enterovirus Replication Inhibitors

Employ pirlindole hydrochloride in cell-based antiviral assays as a tool compound to investigate the viral 2C protein as a therapeutic target. The compound's EC50 of 7.7 μM against CV-B3 replication, which is independent of MAO-A activity, provides a starting point for medicinal chemistry optimization of enterovirus inhibitors [5]. Researchers can use pirlindole as a reference to establish structure-activity relationships for this novel antiviral mechanism.

Pharmacology and Toxicology Studies: Investigating MAO-A Selective Inhibition in Complex Systems

Apply pirlindole hydrochloride in ex vivo and in vivo studies to model the physiological effects of selective, reversible MAO-A inhibition. Its high selectivity for MAO-A over MAO-B (Ki ratio >200) minimizes confounding MAO-B-mediated effects, making it an ideal tool for isolating MAO-A's role in neurotransmitter metabolism, neuroprotection, and behavior . The compound's established pharmacokinetic parameters (bioavailability 20–30%, t½ up to 8 days) facilitate experimental design and interpretation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirlindole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.